
2,2-Diphenylaceanthrylen-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylaceanthrylen-6(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylaceanthrylen-6(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as high temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves scaling up laboratory methods to larger reactors, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylaceanthrylen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This could involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This might involve replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Diphenylaceanthrylen-6(2H)-one could have various applications in scientific research, including:
Chemistry: Studying its reactivity and properties to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigating its potential biological activity, such as interactions with enzymes or receptors.
Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.
Industry: Using it in the synthesis of advanced materials or as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of 2,2-Diphenylaceanthrylen-6(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and triggering various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl: Known for its use as a radical scavenger in antioxidant studies.
Anthracene: Another polycyclic aromatic hydrocarbon with applications in organic electronics and photochemistry.
Uniqueness
2,2-Diphenylaceanthrylen-6(2H)-one might be unique due to its specific ring structure and functional groups, which could confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
76664-88-5 |
|---|---|
Formule moléculaire |
C28H18O |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2,2-diphenylaceanthrylen-6-one |
InChI |
InChI=1S/C28H18O/c29-27-22-15-8-7-14-21(22)24-18-28(19-10-3-1-4-11-19,20-12-5-2-6-13-20)25-17-9-16-23(27)26(24)25/h1-18H |
Clé InChI |
KLFXQCAEFKYRLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C=C3C4=CC=CC=C4C(=O)C5=C3C2=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




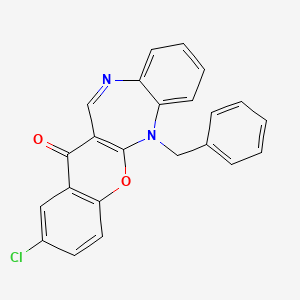
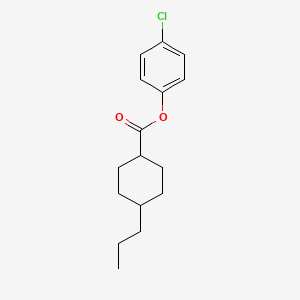
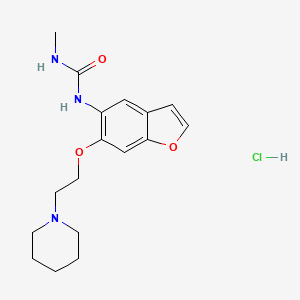
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
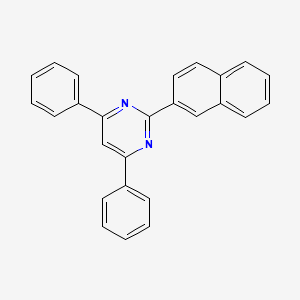
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
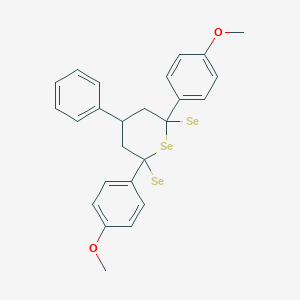

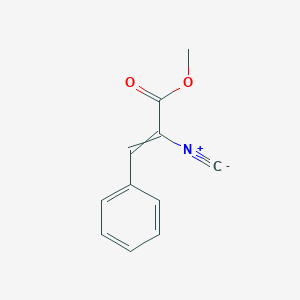

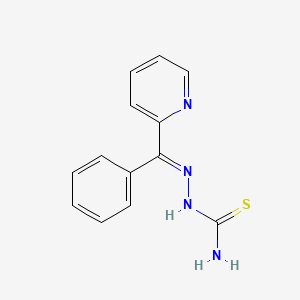
acetate](/img/structure/B14433018.png)
